N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide
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Overview
Description
“N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide” is a chemical compound with the molecular formula C19H13N3O2 . It belongs to the class of organic compounds known as alpha amino acid amides . Benzoxazoles, to which this compound belongs, are known for their antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activity .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazole ring attached to a phenyl group, which is further connected to a nicotinamide group . The SMILES notation for this compound isc1ccc2c(c1)nc(o2)c3ccc(cc3)NC(=O)c4cccnc4
. Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its polar surface area is 68 Å^2 .Scientific Research Applications
Synthetic Procedures and Chemical Properties
- Benzazoles and their derivatives, such as 2-guanidinobenzazoles (2GBZs), are highlighted for their importance in medicinal chemistry due to their diverse biological activities. Synthetic chemists have developed new procedures to access compounds with guanidine moieties, showing potential therapeutic applications. These compounds, including modifications and functionalizations with aromatic, carbohydrate, and amino-acid moieties, offer insights into the pharmacological activities like cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).
Biological Applications and Potential Therapeutic Uses
- Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with roles in allelopathy and defense against biological threats. Despite the limited antimicrobial potency of monomeric natural benzoxazinoids, the 1,4-benzoxazin-3-one backbone is considered a potential scaffold for designing new antimicrobial compounds, demonstrating effectiveness against pathogenic fungi and bacteria (de Bruijn et al., 2018).
Material Science and Other Applications
- The review on microwave-assisted synthesis of benzoxazoles highlights its importance in material science and medicinal chemistry, indicating the broad range of pharmacological properties benzoxazole derivatives possess. Microwave-assisted synthesis offers a quick and efficient method for diversifying benzoxazole derivatives, beneficial for pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).
Novelty in Drug Discovery
- Benzoxazole derivatives are patented for their biological activities, demonstrating their significance in drug discovery. Recent patents have shown benzoxazole derivatives with excellent activity against various protein targets and diseases, with some reaching clinical trial stages. This underscores the benzoxazole moiety's role as an essential pharmacophore in medicinal compounds (Wong & Yeong, 2021).
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMZLTUZULSNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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